N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is a chemical compound characterized by its unique structure that includes a pyrazine core substituted with a 2-fluorophenyl group and a carbohydrazide moiety. Its molecular formula is , with a molecular weight of approximately 232.21 g/mol. The presence of the fluorine atom in the phenyl ring enhances its biological activity, particularly in inhibiting specific enzymes.
The reactivity of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide can be attributed to its functional groups, which allow for various chemical transformations. It can participate in:
These reactions make it a versatile intermediate in organic synthesis.
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide has been identified as an Ole1p desaturase inhibitor, which is crucial in the biosynthesis of unsaturated fatty acids in fungi. This inhibition can lead to antifungal activity, making it a candidate for research into antifungal agents. Its effectiveness against certain fungal strains highlights its potential therapeutic applications in treating fungal infections .
The synthesis of N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide typically involves several steps:
Each step requires careful control of reaction conditions to yield high purity and yield of the desired compound.
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide is primarily researched for its:
Studies have indicated that N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide interacts specifically with enzymes involved in lipid biosynthesis, particularly through its role as an Ole1p desaturase inhibitor. This interaction not only affects fungal growth but also provides insights into metabolic pathways that could be targeted for therapeutic purposes. Ongoing research aims to elucidate the detailed mechanisms of these interactions and their implications for drug development .
Several compounds share structural similarities with N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-(phenyl)pyrazine-2-carbohydrazide | Phenyl group instead of fluorophenyl | Antifungal activity |
| N'-(3-fluorophenyl)pyrazine-2-carbohydrazide | Different fluorinated phenyl position | Potentially similar antifungal activity |
| N'-(4-fluorophenyl)pyrazine-2-carbohydrazide | Another positional variant | Antifungal properties |
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide stands out due to its specific fluorination pattern and its potent inhibition of Ole1p desaturase, which may not be as pronounced in other derivatives. This specificity could lead to more effective antifungal treatments compared to similar compounds that do not exhibit this level of inhibition.
The compound is formally named N'-(2-fluorophenyl)pyrazine-2-carbohydrazide under IUPAC guidelines. This nomenclature reflects its core pyrazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4), substituted at position 2 with a carbohydrazide group (-CONHNH2). The phenyl ring attached to the hydrazide nitrogen is fluorinated at the ortho position (carbon 2). The systematic numbering prioritizes the pyrazine ring as the parent structure, with substituents ordered alphabetically in the prefix.
The molecular formula C₁₁H₉FN₄O derives from:
The molecular weight is 232.21 g/mol, calculated as:
(12.01 × 11) + (1.01 × 9) + (19.00 × 1) + (14.01 × 4) + (16.00 × 1) = 232.21.
Potential isomerism arises from:
No evidence of geometric (cis-trans) isomerism exists, as the molecule lacks double bonds with restricted rotation.
¹H NMR (DMSO-d₆, 300 MHz):
¹³C NMR:
Key absorption bands (KBr, cm⁻¹):
While single-crystal X-ray data remain unpublished, computational models predict: